molecular formula C6H7N3O3 B2576476 N1-(异恶唑-3-基)-N2-甲基草酰胺 CAS No. 920169-37-5

N1-(异恶唑-3-基)-N2-甲基草酰胺

货号: B2576476
CAS 编号: 920169-37-5
分子量: 169.14
InChI 键: QRBMZMHEQKTJJV-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Isoxazole constitutes an important family of five-membered heterocycles with one oxygen atom and one nitrogen atom at adjacent positions. It is of immense importance because of its wide spectrum of biological activities and therapeutic potential .


Synthesis Analysis

In the field of drug discovery, it is always imperative to unleash new eco-friendly synthetic strategies. Among various novel synthetic techniques in use for isoxazole synthesis, most synthetic methods employ Cu (I) or Ru (II) as catalysts for (3 + 2) cycloaddition reaction .


Molecular Structure Analysis

Isoxazole is a five-membered heterocyclic moiety . The literature survey revealed that the substitution of various groups on the isoxazole ring imparts different activity .


Chemical Reactions Analysis

The chemistry of isoxazoles has been an interesting field of study for decades because of their prominent potential as analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant .

科学研究应用

有机合成和化学生物学

异恶唑烷类化合物,例如源自 N1-(异恶唑-3-基)-N2-甲基草酰胺的化合物,在有机合成、药物发现和化学生物学中发挥着至关重要的作用。一项研究重点介绍了通过铜催化的氨基氧合/环化反应对亚甲基氧基取代的异恶唑烷类化合物进行新型立体选择性合成,展示了它们以高收率和非对映选择性合成生物活性分子的潜力 (Karyakarte, Smith, & Chemler, 2012)

药物化学和药物发现

异恶唑骨架的结构研究,包括与 N1-(异恶唑-3-基)-N2-甲基草酰胺相关的化合物,导致发现了伴侣热休克蛋白 90 (Hsp90) 的有效抑制剂。该研究发现 3,4-异恶唑二酰胺表现出显着的 Hsp90 抑制特性,突出了它们在癌症治疗中的潜力 (Baruchello et al., 2011)

酶抑制

合成了一类新型的二芳基异恶唑,其中包括与 N1-(异恶唑-3-基)-N2-甲基草酰胺在结构上相似的分子,并证明它们是环氧合酶-1 (COX-1) 的高度选择性抑制剂。这些化合物被确定为 COX-1 抑制有益的疾病的潜在治疗剂,证明了异恶唑环在开发选择性酶抑制剂中的多功能性 (Vitale et al., 2013)

抗病毒活性

与 N1-(异恶唑-3-基)-N2-甲基草酰胺相关的化合物的研究也已扩展到抗病毒应用中。一项关于一种新型口服生物可利用的人类鼻病毒 3C 蛋白酶抑制剂的研究,该抑制剂具有异恶唑核心,证明了对广泛的人类鼻病毒血清型和相关小核糖核酸病毒的有效的体外抗病毒活性,表明了治疗呼吸道病毒感染的潜力 (Patick et al., 2005)

未来方向

In view of the enormous significance of isoxazole, it is always imperative to develop new synthetic strategies and design new isoxazole derivatives based on the most recent knowledge emerging from the latest research .

属性

IUPAC Name

N-methyl-N'-(1,2-oxazol-3-yl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O3/c1-7-5(10)6(11)8-4-2-3-12-9-4/h2-3H,1H3,(H,7,10)(H,8,9,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRBMZMHEQKTJJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C(=O)NC1=NOC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。